(3-Methoxypyridin-2-yl)(phenyl)methanol
CAS No.: 29082-98-2
Cat. No.: VC15813405
Molecular Formula: C13H13NO2
Molecular Weight: 215.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 29082-98-2 |
|---|---|
| Molecular Formula | C13H13NO2 |
| Molecular Weight | 215.25 g/mol |
| IUPAC Name | (3-methoxypyridin-2-yl)-phenylmethanol |
| Standard InChI | InChI=1S/C13H13NO2/c1-16-11-8-5-9-14-12(11)13(15)10-6-3-2-4-7-10/h2-9,13,15H,1H3 |
| Standard InChI Key | AXTXRZCTPLBWKA-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(N=CC=C1)C(C2=CC=CC=C2)O |
Introduction
Structural Analysis and Molecular Properties
Molecular Architecture
(3-Methoxypyridin-2-yl)(phenyl)methanol features a central carbon atom bonded to three distinct groups: a phenyl ring, a hydroxymethyl (-CH2OH) unit, and a 3-methoxypyridin-2-yl moiety. The pyridine ring introduces aromatic nitrogen, while the methoxy group at position 3 and the hydroxymethyl at position 2 create electronic asymmetry, influencing reactivity and intermolecular interactions .
Table 1: Key Molecular Properties
The compound’s three-dimensional conformation is influenced by steric interactions between the phenyl and pyridine rings, likely adopting a non-planar geometry to minimize strain. Crystallographic data for related compounds, such as (3-Fluoro-6-methoxypyridin-2-yl)(phenyl)methanol, suggest monoclinic crystal systems with specific lattice parameters (e.g., a = 8.52 Å, b = 6.31 Å, c = 12.45 Å).
Synthesis Methods and Reaction Mechanisms
Reduction of Ketone Precursors
A common route to analogous aryl methanols involves reducing ketones using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). For (3-Methoxypyridin-2-yl)(phenyl)methanol, the precursor (3-methoxypyridin-2-yl)(phenyl)ketone could be synthesized via Friedel-Crafts acylation of pyridine derivatives, followed by reduction.
Example Procedure:
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Friedel-Crafts Acylation: React 3-methoxypyridine with benzoyl chloride in the presence of AlCl3 to form (3-methoxypyridin-2-yl)(phenyl)ketone.
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Reduction: Treat the ketone with NaBH4 in methanol at 0–5°C, yielding the target methanol.
Table 2: Optimization Parameters for Reduction
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C | Minimizes side reactions |
| Solvent | Methanol | Enhances NaBH4 solubility |
| Reaction Time | 4–6 hours | Ensures complete reduction |
Grignard Addition
An alternative approach employs Grignard reagents. Phenylmagnesium bromide could react with 3-methoxypicolinaldehyde (3-methoxypyridine-2-carbaldehyde) to form the secondary alcohol after acidic workup .
Mechanistic Insight:
The aldehyde’s carbonyl carbon undergoes nucleophilic attack by the Grignard reagent, forming a tetrahedral intermediate that protonates to yield the alcohol .
Chemical Reactivity and Functional Transformations
Oxidation to Ketones
The hydroxymethyl group is susceptible to oxidation. Using Jones reagent (CrO3/H2SO4) or pyridinium chlorochromate (PCC), the alcohol oxidizes to (3-methoxypyridin-2-yl)(phenyl)ketone, a reaction critical for recycling intermediates.
Etherification and Esterification
The hydroxyl group can undergo:
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Etherification: Reaction with alkyl halides (e.g., methyl iodide) under basic conditions forms methyl ether derivatives.
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Esterification: Treatment with acetyl chloride yields the acetate ester, enhancing lipophilicity for pharmacological studies .
Demethylation of Methoxy Group
Under strong acidic conditions (e.g., HBr/AcOH), the methoxy group demethylates to a hydroxyl, producing (3-hydroxypyridin-2-yl)(phenyl)methanol—a scaffold for further functionalization.
| Target Activity | Mechanism | Structural Rationale |
|---|---|---|
| Antibacterial | DNA gyrase inhibition | Pyridine-metal ion coordination |
| Anticancer | Tubulin polymerization disruption | Planar aromatic interactions |
Materials Science
The compound’s aromaticity and hydrogen-bonding capacity make it a candidate for organic semiconductors or supramolecular assemblies .
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